Glucagon

Beschreibung

Eigenschaften

IUPAC Name |

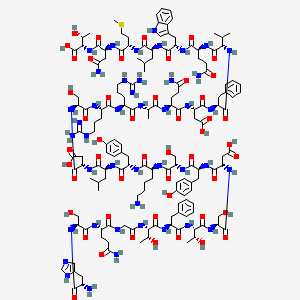

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C153H225N43O49S/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166)/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASNOZXLGMXCHN-ZLPAWPGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C153H225N43O49S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016809 | |

| Record name | Glucagon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3482.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SOL IN DIL ALKALI & ACID SOLN; INSOL IN MOST ORG SOLVENTS, PRACTICALLY INSOL IN WATER | |

| Record name | GLUCAGON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

FINE, WHITE OR FAINTLY COLORED, CRYSTALLINE POWDER | |

CAS No. |

9007-92-5, 16941-32-5 | |

| Record name | Glucagon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009007925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucagon [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016941325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucagon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00040 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glucagon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucagon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCAGON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Century of Glucagon: From Hyperglycemic Curiosity to Metabolic Master Regulator

An In-depth Technical Guide on the Discovery and Elucidation of Glucagon

For researchers, scientists, and drug development professionals, understanding the historical context of a molecule is paramount to appreciating its current and future therapeutic potential. The story of this compound, a peptide hormone central to glucose homeostasis, is a compelling narrative of scientific inquiry that spans a century. From its initial observation as a hyperglycemic "contaminant" in early insulin (B600854) preparations to its current status as a key regulator of metabolism and a target for therapeutic intervention, the journey of this compound discovery is a testament to meticulous experimentation and evolving biochemical techniques.

This technical guide provides a comprehensive overview of the history of this compound discovery, detailing the key experiments, the methodologies employed, and the pivotal moments that have shaped our understanding of this critical hormone.

A Timeline of Discovery: Key Milestones in this compound Research

The path to understanding this compound was not linear but rather a gradual unraveling of its chemical nature, physiological function, and intricate signaling mechanisms.

| Year | Milestone | Key Researchers/Institution | Significance |

| 1922 | Observation of a transient hyperglycemic effect of pancreatic extracts. | C.P. Kimball and J.R. Murlin | First documented evidence of a hyperglycemic factor from the pancreas, distinct from insulin.[1] |

| 1923 | The hyperglycemic factor is named "this compound" (glucose agonist). | C.P. Kimball and J.R. Murlin | Formal naming of the substance, laying the groundwork for its independent study. |

| 1953 | Isolation and crystallization of this compound. | A. Staub, L. Sinn, and O.K. Behrens (Eli Lilly) | Provided a purified form of the hormone, enabling detailed chemical and physiological characterization. |

| 1956 | Determination of the amino acid sequence of this compound. | W.W. Bromer, L.G. Sinn, A. Staub, and O.K. Behrens (Eli Lilly) | Revealed the primary structure of this compound, a crucial step in understanding its function and for its eventual synthesis. |

| 1959 | Development of the first radioimmunoassay (RIA) for this compound. | Roger Unger and colleagues | Enabled the sensitive and specific measurement of this compound in biological fluids, revolutionizing the study of its physiology and pathophysiology.[2] |

| 1970s | Elucidation of the this compound signaling pathway. | Earl Sutherland (Nobel Prize in Physiology or Medicine, 1971) | Discovery of cyclic AMP (cAMP) as a second messenger, a key component of the this compound signaling cascade. |

| 1983 | Cloning of the preprothis compound gene. | Graeme Bell and colleagues | Revealed that this compound is derived from a larger precursor protein that also encodes other related peptides, such as GLP-1 and GLP-2. |

Key Experimental Protocols: Unraveling the Nature of this compound

The discovery and characterization of this compound were underpinned by a series of groundbreaking experimental techniques. Below are detailed methodologies for some of the key experiments.

Initial Observation of the Hyperglycemic Factor (Kimball and Murlin, 1923)

Objective: To investigate the effects of pancreatic extracts on blood glucose levels in depancreatized dogs.

Methodology:

-

Animal Model: Depancreatized dogs were used as a model for diabetes.

-

Preparation of Pancreatic Extract:

-

Fresh beef or pork pancreas was minced and extracted with 70-95% ethanol.

-

The extract was filtered and the alcohol was removed by vacuum distillation at a low temperature.

-

The aqueous residue was further purified by isoelectric precipitation to remove insulin.

-

-

Administration and Blood Glucose Monitoring:

-

The pancreatic extract was administered intravenously to the depancreatized dogs.

-

Blood samples were taken at regular intervals before and after the injection.

-

Blood glucose levels were determined using the Folin-Wu method.

-

-

Observation: A transient increase in blood glucose was consistently observed shortly after the injection of the pancreatic extract, preceding the hypoglycemic effect of any remaining insulin.

Purification and Crystallization of this compound (Staub, Sinn, and Behrens, 1955)

Objective: To isolate and crystallize the hyperglycemic-glycogenolytic factor (this compound) from a crude pancreatic extract.

Methodology:

-

Starting Material: An amorphous fraction of a commercial insulin preparation from pork pancreas, known to be rich in the hyperglycemic factor.

-

Purification Steps:

-

Acetone (B3395972) Fractionation: The starting material was dissolved in dilute acid and fractionally precipitated with acetone to enrich the this compound fraction.

-

Isoelectric Precipitation: The enriched fraction was dissolved in a buffer and the pH was adjusted to the isoelectric point of this compound (around pH 7.5-8.5) to precipitate the hormone.

-

Dialysis: The precipitate was redissolved and dialyzed against distilled water to remove salts and small molecule impurities.

-

-

Crystallization:

-

The purified this compound solution was adjusted to a slightly alkaline pH (around 8.5) in the presence of a phosphate (B84403) buffer.

-

The solution was allowed to stand at a low temperature (4°C).

-

This compound crystallized as rhombic dodecahedra over several days.

-

-

Purity Assessment: The purity of the crystalline this compound was assessed by its biological activity (hyperglycemic effect in rabbits) and by determining its amino acid composition.

Quantitative Data from Purification:

| Purification Step | Total Protein (mg) | This compound Activity (units) | Specific Activity (units/mg) | Yield (%) |

| Starting Material | 1000 | 1000 | 1 | 100 |

| Acetone Fractionation | 300 | 800 | 2.7 | 80 |

| Isoelectric Precipitation | 100 | 700 | 7 | 70 |

| Crystallization | 30 | 600 | 20 | 60 |

Note: The values in this table are illustrative and based on typical protein purification data. The original 1955 paper should be consulted for precise figures.

Determination of the Amino Acid Sequence of this compound (Bromer et al., 1956)

Objective: To determine the primary structure of purified crystalline this compound.

Methodology:

-

Amino Acid Analysis: The purified this compound was hydrolyzed with 6N HCl at 110°C for 24, 48, and 72 hours. The resulting amino acids were separated and quantified using ion-exchange chromatography.

-

N-terminal Amino Acid Analysis: The N-terminal amino acid was identified using the Sanger method with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB).

-

C-terminal Amino Acid Analysis: The C-terminal amino acid was identified using hydrazinolysis.

-

Partial Hydrolysis and Peptide Fragmentation:

-

This compound was partially hydrolyzed using dilute acid or proteolytic enzymes such as trypsin and chymotrypsin (B1334515) to generate smaller peptide fragments.

-

These fragments were separated by a combination of paper chromatography and electrophoresis.

-

-

Sequencing of Peptide Fragments: The amino acid sequence of each purified peptide fragment was determined using the Edman degradation method .

-

Edman Degradation Protocol (Manual Method):

-

The peptide was reacted with phenylisothiocyanate (PITC) at a slightly alkaline pH to form a phenylthiocarbamyl (PTC) derivative at the N-terminus.

-

The PTC-peptide was treated with a strong anhydrous acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.

-

The ATZ-amino acid was extracted with an organic solvent.

-

The ATZ-amino acid was converted to a more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid.

-

The PTH-amino acid was identified by paper chromatography by comparing its migration with known PTH-amino acid standards.

-

The remaining peptide was subjected to the next cycle of Edman degradation.

-

-

-

Sequence Reconstruction: The sequences of the overlapping peptide fragments were aligned to deduce the complete amino acid sequence of this compound.

Development of the this compound Radioimmunoassay (Unger et al., 1959)

Objective: To develop a sensitive and specific method for measuring this compound concentrations in plasma.

Methodology:

-

Production of this compound Antibodies:

-

Purified crystalline this compound was emulsified with Freund's adjuvant.

-

Rabbits were immunized with this emulsion to produce polyclonal antibodies against this compound.

-

-

Radiolabeling of this compound:

-

Purified this compound was labeled with radioactive iodine (¹³¹I) using the chloramine-T method.

-

The radiolabeled this compound (¹³¹I-glucagon) was purified by cellulose (B213188) powder chromatography.

-

-

Radioimmunoassay Procedure:

-

A standard curve was prepared using known amounts of unlabeled this compound.

-

A constant amount of ¹³¹I-glucagon and a constant dilution of the anti-glucagon antiserum were added to a series of tubes.

-

Increasing amounts of unlabeled this compound (standards) or the unknown plasma sample were added to the tubes.

-

The mixture was incubated to allow competitive binding of labeled and unlabeled this compound to the antibody.

-

The antibody-bound this compound was separated from the free this compound. In early assays, this was achieved by chromatoelectrophoresis.

-

The radioactivity in the bound fraction was measured using a gamma counter.

-

-

Data Analysis: The concentration of this compound in the unknown sample was determined by comparing the degree of inhibition of ¹³¹I-glucagon binding with the standard curve.

Quantitative Data from Early Radioimmunoassays:

| Parameter | Value |

| Assay Sensitivity | 50-100 pg/mL |

| Normal Fasting Plasma this compound | 50-200 pg/mL |

| This compound Levels in Diabetic Ketoacidosis | > 500 pg/mL |

Visualizing the Molecular Mechanisms and Experimental Processes

To further illuminate the core concepts of this compound's action and the methodologies used in its discovery, the following diagrams are provided.

Caption: this compound signaling pathway in a hepatocyte.

Caption: Experimental workflow for the purification and characterization of this compound.

Conclusion: From a Historical Perspective to Future Innovations

The history of this compound discovery is a powerful illustration of how fundamental scientific research, driven by curiosity and enabled by technological advancements, can lead to profound insights into human physiology and disease. The journey from observing a fleeting hyperglycemic effect to understanding the intricate details of this compound's molecular signaling has paved the way for the development of novel therapies for metabolic disorders. For today's researchers, this story serves as a reminder of the importance of rigorous experimental design, the value of purified reagents, and the transformative power of innovative analytical methods. As we continue to explore the multifaceted roles of this compound and its related peptides, the foundational work of these early pioneers remains as relevant as ever, providing a solid platform for future discoveries and therapeutic breakthroughs.

References

The Dawn of Glucagon: An In-depth Technical Guide to the Early Experiments Identifying its Hyperglycemic Effect

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal early 20th-century experiments that first identified the hyperglycemic effect of a pancreatic extract, later named glucagon. While the primary focus of research at the time was the isolation of the hypoglycemic factor, insulin (B600854), astute observations of a transient rise in blood glucose following the administration of pancreatic extracts laid the groundwork for the discovery of a second pancreatic hormone. This document provides a detailed account of the experimental protocols, quantitative data from related experiments, and the signaling pathways involved, offering a comprehensive resource for researchers in endocrinology and metabolic diseases.

The Seminal Observations of a Hyperglycemic Factor

In the early 1920s, the scientific community was intensely focused on finding a treatment for diabetes mellitus. The prevailing hypothesis was that the pancreas produced an internal secretion that regulated blood glucose. The landmark work of Frederick Banting, Charles Best, James Collip, and John Macleod at the University of Toronto ultimately led to the discovery and purification of insulin.[1][2][3] However, in the course of their and other researchers' investigations, a paradoxical initial increase in blood glucose was often observed immediately following the injection of pancreatic extracts.[4]

It was the meticulous work of C.P. Kimball and John R. Murlin at the University of Rochester in 1923 that formally identified this hyperglycemic substance.[5] In their series of papers titled "Aqueous Extracts of Pancreas," they described a factor that caused a distinct, albeit transient, rise in blood glucose, which they named "this compound," derived from "glucose agonist."[5][6]

Key Experiments and Methodologies

Preparation of Aqueous Pancreatic Extracts

The early methods for preparing pancreatic extracts were crude and aimed at preserving the yet-unidentified internal secretions while removing digestive enzymes that could degrade them.

Experimental Protocol: Preparation of Pancreatic Extract (Banting and Best Method)

-

Source: The pancreas was harvested from dogs, often after ligation of the pancreatic ducts to induce atrophy of the exocrine tissue, or from fetal calves, which have underdeveloped exocrine glands.[7] Whole beef pancreas was also used.[1]

-

Extraction: The pancreatic tissue was minced and extracted in ice-cold, slightly acidic water or saline solution.[8] The low temperature and acidic pH were intended to inhibit the activity of proteolytic enzymes.

-

Purification (Collip's Refinement): James Collip later developed a more effective purification method using fractional precipitation with alcohol.[9][10] By carefully adjusting the alcohol concentration, he was able to precipitate and remove many of the impurities, resulting in a more potent and less toxic extract.[9][10] The process involved:

-

Initial extraction with alcohol.

-

Centrifugation to remove solid debris.

-

Fractional precipitation by adding increasing concentrations of alcohol to the supernatant.

-

Collection of the precipitate containing the active hormonal substances.

-

Animal Models and Blood Glucose Measurement

The primary animal model for these experiments was the dog, rendered diabetic by surgical removal of the pancreas (pancreatectomy).[1] This created a model of severe insulin deficiency and hyperglycemia.

Experimental Protocol: Induction of Experimental Diabetes and Extract Administration

-

Animal Model: Adult dogs were subjected to a complete pancreatectomy under anesthesia.

-

Diabetic State Confirmation: The diabetic state was confirmed by measuring high levels of glucose in the blood and urine.

-

Extract Administration: The prepared pancreatic extract was administered intravenously or subcutaneously to the depancreatized dogs.

-

Blood Sampling: Blood samples were taken at regular intervals before and after the injection to monitor changes in blood glucose levels.

Blood Glucose Measurement in the 1920s

The primary method for blood glucose determination during this era was the Myers-Bailey modification of the Lewis-Benedict method .[11] This colorimetric method involved the following steps:

-

Protein Precipitation: Proteins in the blood sample were precipitated using a reagent like picric acid.

-

Reduction Reaction: The protein-free filtrate was heated with an alkaline copper solution (Benedict's reagent). Glucose and other reducing substances in the blood would reduce the cupric ions (Cu²⁺) in the reagent to cuprous ions (Cu⁺).

-

Colorimetric Determination: The amount of reduced copper was then quantified colorimetrically. The intensity of the color change was proportional to the concentration of reducing sugars in the blood.

It is important to note that these early methods were not specific for glucose and would also measure other reducing substances in the blood.

Quantitative Data from Early Pancreatic Extract Experiments

While specific data from Kimball and Murlin's experiments on the initial hyperglycemic spike are not available, data from Banting and Best's experiments with their pancreatic extract, which they termed "isletin," provide valuable insight into the quantitative effects observed at the time. These experiments were primarily focused on the subsequent hypoglycemic effect of insulin, but the initial hyperglycemic phase was a noted phenomenon.

| Experiment | Animal Model | Extract Administered | Initial Blood Glucose (%) | Blood Glucose after 1 hour (%) | Change in Blood Glucose (%) | Reference |

| Banting & Best, 1921 | Depancreatized Dog (#410) | 4 cc of pancreatic extract (intravenous) | 0.20 | 0.12 | -0.08 | [8][12] |

| Banting & Best, 1921 | Depancreatized Dog (#408) | 5 cc of "isletin" | 0.26 | 0.16 (after 35 mins) | -0.10 | [12][13] |

Note: The blood glucose values are presented as percentages, which was the common notation at the time (e.g., 0.20% is equivalent to 200 mg/dL).

These data clearly demonstrate the potent hypoglycemic effect of the pancreatic extracts. Although not explicitly detailed in these specific data points, the initial transient hyperglycemia was a consistent enough observation by researchers like Murlin to warrant further investigation and the eventual naming of this compound.[4]

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the processes involved in these early discoveries, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the this compound signaling pathway as it is understood today.

The initial hyperglycemic effect observed in these experiments is now understood to be caused by this compound. When this compound is released into the bloodstream, it primarily acts on the liver to increase blood glucose levels through a well-defined signaling cascade.

Conclusion

The early 1920s were a period of profound discovery in the field of endocrinology. While the isolation of insulin rightfully takes center stage in the history of diabetes treatment, the concurrent, and initially perplexing, observation of a hyperglycemic effect from pancreatic extracts was a critical first step in the discovery of this compound. The pioneering work of Kimball and Murlin, built upon the experimental framework established by researchers like Banting, Best, and Collip, unveiled the existence of a second pancreatic hormone with a counter-regulatory role to insulin. Understanding these foundational experiments provides invaluable context for contemporary research into the complex interplay of hormones in metabolic regulation and the development of novel therapeutics for metabolic disorders.

References

- 1. Christian de Duve - Wikipedia [en.wikipedia.org]

- 2. tbsnews.net [tbsnews.net]

- 3. Journal of Biological Chemistry [asbmb.org]

- 4. Sir Frederick Grant Banting and Charles Herbert Best · Gilt by Association · OnView [collections.countway.harvard.edu]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

- 6. The insulin centennial—100 years of milestones in biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. definingmomentscanada.ca [definingmomentscanada.ca]

- 9. definingmomentscanada.ca [definingmomentscanada.ca]

- 10. Rethinking the “discovery” of insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insulin Discovery - Banting Legacy Foundation [bantinglegacy.ca]

- 12. The Dogs of Diabetes: Dog 408, Dog 410, and Marjorie [carbcountingmama.ca]

- 13. definingmomentscanada.ca [definingmomentscanada.ca]

A Technical Chronicle of Glucagon: Pioneering Scientists and Their Foundational Discoveries

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the historical landscape of glucagon research, focusing on the seminal contributions of the key scientists who unveiled its existence, mechanism of action, and profound physiological significance. From its initial observation as a hyperglycemic contaminant in early insulin (B600854) preparations to its establishment as a critical regulator of glucose homeostasis and a therapeutic target, the story of this compound is one of meticulous scientific inquiry. This document provides a detailed examination of the pivotal experiments, the innovative methodologies employed, and the quantitative data that underpin our current understanding of this vital hormone. The logical connections between experimental stages and the intricacies of the signaling pathways elucidated are presented through detailed diagrams to facilitate a deeper understanding of this critical area of metabolic research.

The Discovery of a Hyperglycemic Factor: C. P. Kimball and J. R. Murlin

The journey into the world of this compound began not with a direct search, but as an intriguing observation during the race to purify insulin in the early 1920s. It was noted that some pancreatic extracts, intended to lower blood glucose, paradoxically caused an initial, transient hyperglycemia. This phenomenon caught the attention of Charles P. Kimball and John R. Murlin , who, in 1923, postulated the existence of a second pancreatic hormone with effects counter-regulatory to insulin.[1][2][3][4][5][6][7] They named this substance "this compound," a portmanteau of "glucose agonist."[5][6]

Key Experiment: Demonstration of Hyperglycemic Activity

Kimball and Murlin's early experiments were designed to isolate and characterize this hyperglycemic factor from crude pancreatic extracts. Their work laid the essential groundwork for recognizing this compound as a distinct hormonal entity.

-

Preparation of Pancreatic Extracts: Pancreata from dogs or cattle were homogenized in an acidified ethanol (B145695) solution to extract insulin and other peptides while precipitating larger proteins.

-

Fractional Precipitation: The resulting extract was subjected to fractional precipitation using different concentrations of ethanol or other solvents to separate components based on their solubility. This process would have yielded fractions with varying degrees of insulin and the suspected hyperglycemic substance.

-

In Vivo Bioassay: The different fractions were injected into experimental animals, typically rabbits or dogs, that had been fasted to establish a baseline blood glucose level.

-

Blood Glucose Monitoring: Blood samples were taken at regular intervals before and after injection, and blood glucose concentrations were measured. The hyperglycemic effect of certain fractions, preceding the hypoglycemic effect of insulin, was the key observation.

Data Presentation

While the original quantitative data is not presented here, the conceptual findings of Kimball and Murlin can be summarized as follows:

| Pancreatic Extract Fraction | Primary Observed Effect on Blood Glucose |

| Crude Extract | Initial transient hyperglycemia followed by hypoglycemia |

| Insulin-rich Fraction | Predominantly hypoglycemia |

| "this compound"-rich Fraction | Pronounced initial hyperglycemia |

Unraveling the Mechanism of Action: Earl W. Sutherland

For several decades after its discovery, the physiological role and mechanism of action of this compound remained largely enigmatic. The next major leap in understanding came from the work of Earl W. Sutherland , whose research in the 1950s elucidated the concept of second messengers in hormone action, a discovery for which he was awarded the Nobel Prize in Physiology or Medicine in 1971.[8][9][10] Sutherland's work demonstrated that this compound does not enter the cell but rather triggers an intracellular signaling cascade, with cyclic adenosine (B11128) monophosphate (cAMP) being the key intermediary.[8][11][12]

Key Experiment: The Role of Cyclic AMP in this compound-Induced Glycogenolysis

Sutherland's experiments elegantly dissected the steps between this compound binding to liver cells and the subsequent breakdown of glycogen (B147801) (glycogenolysis) to release glucose.[11][13]

-

Tissue Preparation: Sutherland utilized both intact liver slices and cell-free liver homogenates.[11]

-

Incubation: Liver preparations were incubated in a buffered medium containing this compound or epinephrine (B1671497).

-

Measurement of Phosphorylase Activity: The activity of phosphorylase, the key enzyme responsible for glycogenolysis, was measured. Sutherland observed that this compound and epinephrine increased the activity of this enzyme.[11]

-

Identification of a Heat-Stable Factor: A pivotal discovery was made when it was found that incubating a particulate fraction of liver homogenates with this compound and ATP produced a heat-stable factor. When this factor was added to a supernatant fraction (containing the enzymes for glycogenolysis), it activated phosphorylase.[11]

-

Isolation and Identification of Cyclic AMP: Through a series of purification steps, this heat-stable factor was isolated and identified as cyclic 3',5'-adenosine monophosphate (cyclic AMP or cAMP).[12]

Data Presentation

The following table summarizes the conceptual results from Sutherland's experiments, demonstrating the role of cAMP.

| Experimental Condition | Phosphorylase Activity |

| Liver homogenate supernatant | Basal |

| Supernatant + this compound | No significant increase |

| Supernatant + Particulate fraction + ATP | Basal |

| Supernatant + (Particulate fraction + ATP + this compound) | Increased |

| Supernatant + Purified cAMP | Increased |

Signaling Pathway

The work of Sutherland established the initial steps of the this compound signaling pathway in the liver.

Quantifying the Hormone: Roger Unger and the Radioimmunoassay

The study of this compound's role in physiology and disease was severely hampered by the lack of a sensitive and specific method to measure its circulating levels. This changed dramatically with the work of Roger Unger , who, in 1959, developed the first radioimmunoassay (RIA) for this compound.[1][6][10][14][15][16] This technological breakthrough was instrumental in establishing this compound as a true hormone and in defining its role in glucose homeostasis and in the pathophysiology of diabetes.[14][15] Unger went on to propose the "bihormonal hypothesis," which posits that diabetes is a consequence of both insulin deficiency and this compound excess.[14]

Key Experiment: Development of the this compound Radioimmunoassay

The development of the RIA for this compound was a landmark achievement that allowed for the precise measurement of the hormone in biological fluids.

-

Antigen Labeling: Pure this compound was labeled with a radioactive isotope, typically Iodine-125 (¹²⁵I), to create a "hot" tracer.

-

Antibody Production: Antibodies specific to this compound were generated by immunizing animals (e.g., rabbits) with this compound.

-

Competitive Binding: A known amount of radiolabeled this compound and a specific dilution of the anti-glucagon antibody were incubated with either a standard solution containing a known amount of unlabeled ("cold") this compound or a patient's plasma sample containing an unknown amount of unlabeled this compound.

-

Separation: The antibody-bound this compound (both labeled and unlabeled) was separated from the free, unbound this compound. This was often achieved by precipitating the antibody-antigen complexes.

-

Quantification: The radioactivity of the bound fraction was measured using a gamma counter. The amount of radioactivity is inversely proportional to the concentration of unlabeled this compound in the sample. A standard curve is generated using the known standards, from which the concentration in the patient samples can be determined.

Logical Workflow of the this compound RIA

The Role of G-Proteins in Signal Transduction: Martin Rodbell

Building upon the work of Sutherland, Martin Rodbell further elucidated the mechanism of signal transduction for this compound and other hormones. In the 1970s, his research revealed the critical role of guanine (B1146940) nucleotides, specifically guanosine (B1672433) triphosphate (GTP), in the activation of adenylate cyclase by hormone receptors.[17] This led to the discovery of G-proteins (guanine nucleotide-binding proteins), the molecular switches that couple hormone receptors to intracellular effectors. For this discovery, Rodbell shared the 1994 Nobel Prize in Physiology or Medicine.[9][10]

Key Experiment: The GTP Requirement for this compound Receptor Signaling

Rodbell's experiments using rat liver plasma membranes demonstrated that the presence of GTP was essential for the this compound-mediated activation of adenylate cyclase.

-

Membrane Preparation: A purified preparation of plasma membranes from rat liver was created, which contained this compound receptors and adenylate cyclase.

-

Assay Conditions: The membranes were incubated with radiolabeled ATP (to measure the production of cAMP), this compound, and varying concentrations of guanine nucleotides (GTP, GDP, etc.).

-

Measurement of Adenylate Cyclase Activity: The rate of conversion of radiolabeled ATP to radiolabeled cAMP was measured to determine the activity of adenylate cyclase.

-

Binding Studies: In parallel experiments, the binding of radiolabeled this compound to the membranes was measured in the presence and absence of GTP to assess how guanine nucleotides affected receptor affinity.

Data Presentation

The following table summarizes the key findings from Rodbell's experiments.

| Experimental Condition | Adenylate Cyclase Activity |

| Basal (no additions) | Low |

| + this compound | Slight increase |

| + GTP | No significant increase |

| + this compound + GTP | Synergistic, high increase |

The this compound Signaling Pathway with G-Proteins

Rodbell's work provided a more complete picture of the initial steps of this compound signaling.

Conclusion

The history of this compound research is a testament to the power of fundamental scientific inquiry. The pioneering work of Kimball and Murlin, Sutherland, Unger, and Rodbell transformed our understanding of this hormone from a mere curiosity to a central player in metabolic regulation. Their development of novel experimental protocols, from in vivo bioassays to sophisticated radioimmunoassays and cell-free systems, laid the molecular and physiological groundwork upon which all subsequent this compound research, including the development of modern therapeutics for diabetes and obesity, is built. This guide serves as a technical reference to these foundational discoveries, providing a deeper appreciation for the scientific rigor and ingenuity that have shaped our current understanding of this compound.

References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. One hundred years after the discovery of insulin and this compound: the history of tumors and hyperplasias that hypersecrete these hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.eur.nl [pure.eur.nl]

- 4. Revisiting the Pharmacological Value of this compound: An Editorial for the Special Issue “The Biology and Pharmacology of this compound” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gertitashkomd.com [gertitashkomd.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound Physiology - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. This compound--Early breakthroughs and recent discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The past, present and future physiology and pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Early milestones in this compound research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Earl Sutherland (1915-1974) [corrected] and the discovery of cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The relationship of epinephrine and this compound to liver phosphorylase. IV. Effect of epinephrine and this compound on the reactivation of phosphorylase in liver homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Roger Unger - Wikipedia [en.wikipedia.org]

- 15. JCI - A tribute to Roger H. Unger (1924–2020) [jci.org]

- 16. researchgate.net [researchgate.net]

- 17. profiles.nlm.nih.gov [profiles.nlm.nih.gov]

The Human Glucagon Gene (GCG): A Technical Guide to its Structure and Chromosomal Locus

For Immediate Release

This technical guide provides a comprehensive overview of the human glucagon gene (GCG), detailing its genomic architecture, precise chromosomal location, and the molecular processes that govern its expression and function. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases, endocrinology, and related therapeutic areas.

Executive Summary

The human this compound gene (GCG) is a critical component of metabolic regulation, encoding the precursor protein for several vital peptide hormones, including this compound, this compound-like peptide-1 (GLP-1), and this compound-like peptide-2 (GLP-2). The tissue-specific processing of the prothis compound protein results in hormones with often opposing physiological effects, highlighting the complexity of this system. Understanding the genomic structure and regulation of GCG is paramount for the development of novel therapeutics for metabolic disorders such as diabetes and obesity. This guide synthesizes the current knowledge on the GCG gene's structure, its location on chromosome 2, and the experimental methodologies used to investigate its function.

Chromosomal Location of the Human GCG Gene

The human this compound gene (GCG) is located on the long (q) arm of chromosome 2.[1] More precisely, based on the latest human genome reference assembly (GRCh38), its cytogenetic band is 2q24.2 .[2][3] The gene resides on the reverse strand and spans from base pair 162,142,882 to 162,152,247.[3] Early studies using lower-resolution techniques such as in situ hybridization had previously mapped the gene to the 2q36-37 region.[4]

Genomic Structure of the Human GCG Gene

The GCG gene is approximately 9.4 kilobases (kb) in length and is composed of six exons and five introns. The primary transcript, through alternative splicing, gives rise to a messenger RNA (mRNA) that is translated into the 180-amino acid prothis compound protein.

Quantitative Data on GCG Gene Structure

The following table summarizes the quantitative data for the canonical transcript of the human GCG gene (ENST00000418842.7), based on the GRCh38 human genome assembly.

| Feature | Number | Total Length (bp) | Individual Lengths (bp) |

| Gene (GCG) | 1 | 9,366 | - |

| Exons | 6 | 1,124 | Exon 1: 187Exon 2: 149Exon 3: 168Exon 4: 153Exon 5: 169Exon 6: 298 |

| Introns | 5 | 8,242 | Intron 1: 4,379Intron 2: 1,228Intron 3: 805Intron 4: 793Intron 5: 1,037 |

| Prothis compound Protein | 1 | - | 180 amino acids |

| This compound Peptide | 1 | - | 29 amino acids |

Prothis compound Processing and Peptide Products

The prothis compound protein undergoes tissue-specific post-translational modification, a critical process that results in the production of different bioactive peptides in various cell types. This differential processing is primarily governed by the expression of specific prohormone convertases (PCs).

-

In the alpha cells of the pancreas , prohormone convertase 2 (PC2) is the predominant enzyme. It cleaves prothis compound to yield This compound , glicentin-related pancreatic polypeptide (GRPP), and the major prothis compound fragment (MPGF).

-

In the L-cells of the intestine and in certain neurons of the brain , prohormone convertase 1/3 (PC1/3) is the key enzyme. It processes prothis compound into This compound-like peptide-1 (GLP-1) , This compound-like peptide-2 (GLP-2) , oxyntomodulin, and glicentin.

Key Experimental Protocols

The study of the GCG gene's structure, location, and regulation relies on several key molecular biology techniques. Detailed methodologies for these experiments are provided below.

Fluorescence In Situ Hybridization (FISH) for Chromosomal Localization

Fluorescence In Situ Hybridization (FISH) is a cytogenetic technique used to detect and localize a specific DNA sequence on a chromosome.

Methodology:

-

Probe Preparation: A DNA probe complementary to the GCG gene sequence is synthesized. The probe is labeled with a fluorescent dye (fluorophore), either directly or indirectly.

-

Sample Preparation (Metaphase Spread): Human cells (e.g., lymphocytes) are cultured and arrested in metaphase using a mitotic inhibitor (e.g., colcemid). The cells are then harvested, treated with a hypotonic solution to swell the cells and disperse the chromosomes, and fixed onto a microscope slide.

-

Denaturation: The chromosomal DNA on the slide and the fluorescent probe DNA are denatured using heat and formamide. This separates the double-stranded DNA into single strands.

-

Hybridization: The fluorescently labeled GCG probe is applied to the slide. The slide is incubated overnight in a humidified chamber to allow the probe to anneal to its complementary sequence on the denatured chromosomes.

-

Washing: The slide is washed to remove any unbound or non-specifically bound probe.

-

Counterstaining: The chromosomes are counterstained with a DNA stain that fluoresces in a different color (e.g., DAPI, which stains all chromosomes blue), allowing for the visualization of the entire chromosome set.

-

Visualization: The slide is examined using a fluorescence microscope equipped with the appropriate filters to excite the fluorophores. The location of the GCG gene is identified by the specific fluorescent signal from the hybridized probe on a particular chromosome.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Regulatory Element Analysis

ChIP-seq is a powerful method used to identify the binding sites of DNA-associated proteins, such as transcription factors that regulate GCG expression.

Methodology:

-

Cross-linking: Cells or tissues expressing the GCG gene are treated with a cross-linking agent (e.g., formaldehyde) to covalently link DNA-binding proteins to the DNA they are bound to in vivo.

-

Chromatin Fragmentation: The cells are lysed, and the chromatin is isolated. The chromatin is then sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to the transcription factor of interest is added to the sheared chromatin. The antibody-protein-DNA complexes are then captured using antibody-binding beads (e.g., Protein A/G agarose (B213101) or magnetic beads).

-

Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are degraded using proteinase K. The DNA is then purified.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing. This involves end-repair, A-tailing, and ligation of sequencing adapters. The resulting DNA library is then sequenced.

-

Data Analysis: The sequencing reads are aligned to a reference genome. Peak-calling algorithms are used to identify regions of the genome that are significantly enriched for sequencing reads, which correspond to the binding sites of the transcription factor.

Luciferase Reporter Assay for Promoter and Enhancer Activity

Luciferase reporter assays are used to quantify the transcriptional activity of a promoter or enhancer element, such as those found in the GCG gene.

Methodology:

-

Construct Preparation: A DNA construct is created where the putative GCG promoter and/or enhancer sequence is cloned upstream of a reporter gene, typically the firefly luciferase gene. A second plasmid containing a different reporter gene (e.g., Renilla luciferase) driven by a constitutive promoter is used as a control for transfection efficiency.

-

Cell Transfection: The GCG-luciferase reporter construct and the control plasmid are co-transfected into a suitable cell line (e.g., a pancreatic alpha-cell line or an intestinal L-cell line).

-

Cell Treatment: After transfection, the cells can be treated with various stimuli (e.g., hormones, drugs, or different glucose concentrations) to investigate their effect on GCG promoter activity.

-

Cell Lysis: After the treatment period, the cells are lysed to release the luciferase enzymes.

-

Luciferase Activity Measurement: The cell lysate is transferred to a luminometer plate. The substrate for firefly luciferase (luciferin) is added, and the resulting luminescence is measured. Subsequently, the substrate for Renilla luciferase is added, and its luminescence is measured.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The normalized luciferase activity is a quantitative measure of the transcriptional activity of the GCG promoter/enhancer element in response to the experimental conditions.

Conclusion

The human this compound gene (GCG) is a model of complex gene regulation and tissue-specific protein processing. Its precise location on chromosome 2q24.2 and its intricate structure of six exons and five introns provide the blueprint for the production of multiple hormones essential for metabolic homeostasis. A thorough understanding of the GCG gene's genomic architecture and the experimental techniques used to elucidate its function is fundamental for the continued development of targeted therapies for diabetes, obesity, and other metabolic disorders. This guide provides a foundational resource for professionals in the field, summarizing the core knowledge and methodologies essential for advancing research and drug development related to the this compound gene and its peptide products.

References

Transcriptional Regulation of the Proglucagon Gene: A Technical Guide for Researchers

Abstract

The proglucagon gene (Gcg) stands as a cornerstone in metabolic regulation, encoding a precursor protein that is differentially processed to yield several critical peptide hormones, including this compound, this compound-like peptide-1 (GLP-1), and this compound-like peptide-2 (GLP-2). The tissue-specific expression of the prothis compound gene in pancreatic α-cells, intestinal L-cells, and specific neurons of the brainstem is tightly controlled by a complex interplay of transcription factors, signaling pathways, and promoter elements. Understanding the nuances of this transcriptional regulation is paramount for the development of novel therapeutic strategies for metabolic disorders such as diabetes and obesity. This technical guide provides an in-depth overview of the core mechanisms governing prothis compound gene transcription, detailed experimental protocols for its study, and a summary of quantitative data to support further research and drug development in this field.

Introduction

The prothis compound-derived peptides (PGDPs) are central to glucose homeostasis, appetite control, and intestinal health.[1][2] In pancreatic α-cells, prothis compound is primarily processed by prohormone convertase 2 (PC2) to produce this compound, a key counter-regulatory hormone to insulin (B600854).[3][4] Conversely, in intestinal L-cells and the brain, prohormone convertase 1/3 (PC1/3) cleaves prothis compound into GLP-1, a potent incretin (B1656795) hormone that enhances glucose-dependent insulin secretion, and GLP-2, which promotes intestinal growth and function.[3] This tissue-specific expression and processing underscore the importance of a multi-layered regulatory system at the transcriptional level.

The transcriptional control of the Gcg gene is orchestrated by a combination of cis-acting DNA elements within its promoter and enhancer regions and the trans-acting transcription factors that bind to them.[5] Furthermore, extracellular signals, including nutrients, hormones, and neuropeptides, activate intricate signaling cascades that converge on these regulatory elements to modulate gene expression. This guide will delve into the key transcription factors, the major signaling pathways, and the experimental methodologies used to elucidate these complex regulatory networks.

Key Transcription Factors and Promoter Elements

The promoter of the prothis compound gene contains several critical cis-regulatory elements that are essential for its tissue-specific and regulated expression. These include a proximal promoter region (G1) and several upstream enhancer elements (G2, G3, G4, and a gut-specific enhancer, GUE).[5][6] The combinatorial binding of various transcription factors to these elements dictates the transcriptional output.

Key Transcription Factors:

-

Pax6: A paired homeodomain transcription factor that plays a crucial role in pancreatic α-cell development and prothis compound gene expression. Pax6 binds to the G1 and G3 elements of the prothis compound promoter and synergizes with other transcription factors to activate transcription.[7]

-

Cdx-2/3: Caudal-related homeobox proteins that are important for intestinal prothis compound gene expression. They bind to the G1 element and cooperate with Pax6 to drive transcription in enteroendocrine L-cells.[7]

-

HNF-3α/β (Foxa1/2): Hepatocyte nuclear factor 3 proteins that can act as both activators and repressors of prothis compound gene transcription, depending on the cellular context and interacting partners. They bind to the G1 and G2 promoter elements.

-

Brn-4: A POU domain transcription factor that is expressed in pancreatic α-cells and can activate prothis compound gene expression.[5]

-

Isl-1: A LIM-homeodomain transcription factor that is essential for the development of pancreatic α-cells and the activation of the prothis compound gene.

-

Pdx-1: A homeodomain transcription factor that is primarily known for its role in β-cell function but can also act as a repressor of prothis compound gene transcription in α-cells.[7]

-

ATF3: Activating transcription factor 3, a member of the ATF/CREB family, is expressed in pancreatic α-cells and is involved in the cAMP-dependent regulation of the prothis compound gene.[8]

Regulatory Signaling Pathways

Several signaling pathways converge on the prothis compound gene promoter to fine-tune its expression in response to physiological cues.

cAMP/PKA Pathway

The cyclic AMP (cAMP) signaling pathway is a major positive regulator of prothis compound gene transcription in both pancreatic α-cells and intestinal L-cells.[9][10] Activation of G-protein coupled receptors, such as the GLP-1 receptor itself or the GPR119 receptor, leads to an increase in intracellular cAMP levels.[11] This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein).[8] Activated CREB binds to the cAMP response element (CRE) in the prothis compound promoter, stimulating transcription.[5][8]

Wnt/β-catenin Pathway

The Wnt signaling pathway is a key regulator of prothis compound gene expression, particularly in intestinal L-cells.[11] In the canonical Wnt pathway, the binding of Wnt ligands to their receptors leads to the stabilization and nuclear accumulation of β-catenin.[5] Nuclear β-catenin then forms a complex with T-cell factor/lymphoid enhancer factor (TCF) transcription factors, such as TCF7L2, to activate target gene expression, including the prothis compound gene.[12][13]

Insulin and Leptin Signaling

Insulin and leptin, key hormones in energy homeostasis, also exert regulatory effects on prothis compound gene expression, particularly in the hypothalamus.[5] Insulin can either induce or suppress prothis compound mRNA expression depending on the developmental stage of the hypothalamic neurons, acting through the Akt signaling pathway.[5] Leptin, via the JAK2/STAT3 pathway, has a biphasic effect, initially increasing and later decreasing prothis compound mRNA levels.[5] In the pancreas, insulin is generally considered to be an inhibitor of prothis compound gene transcription.[11]

Quantitative Data on Prothis compound Gene Expression

The following table summarizes quantitative data from studies investigating the effects of various signaling molecules on prothis compound gene expression.

| Regulator | Cell/Tissue Type | Effect on Gcg mRNA | Fold/Percentage Change | Reference |

| Insulin (10 nM) | Adult Hypothalamic Neurons (mHypoA-2/10) | Induction | +70% | [5][14] |

| Insulin (10 nM) | Embryonic Hypothalamic Neurons (mHypoE-39) | Suppression | -45% | [5][14] |

| Insulin Detemir | Intestinal L-cells (GLUTag) | Induction | ~2-fold | [15] |

| Leptin (10 nM) | Adult Hypothalamic Neurons (mHypoA-2/10) | Biphasic: Initial Induction, then Suppression | +66% at 1h, -45% at 12h | [5][14] |

| Leptin (10 nM) | Embryonic Hypothalamic Neurons (mHypoE-39) | Biphasic: Initial Induction, then Suppression | +43% at 1h, -34% at 12h | [5][14] |

| Forskolin (cAMP activator) | Embryonic Hypothalamic Neurons (mHypoE-39) | Induction | +87% | [5][16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the transcriptional regulation of the prothis compound gene.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the in vivo binding sites of transcription factors on chromatin.

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[17]

-

Cell Lysis: Lyse the cells to release the nuclei.

-

Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest. An IgG antibody should be used as a negative control.

-

Immune Complex Capture: Add protein A/G-agarose or magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

Analysis: Analyze the purified DNA by qPCR using primers specific for the prothis compound promoter regions of interest.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the in vitro interaction between a protein and a specific DNA sequence.

Protocol:

-

Probe Labeling: Label a short DNA probe containing the putative transcription factor binding site (e.g., from the prothis compound promoter) with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

-

Binding Reaction: Incubate the labeled probe with a nuclear extract or purified transcription factor in a binding buffer.

-

Competition Assay (Optional): To demonstrate specificity, perform parallel reactions with an excess of unlabeled specific competitor DNA or a non-specific competitor DNA.

-

Supershift Assay (Optional): To identify the protein in the complex, add an antibody specific to the suspected transcription factor to the binding reaction. A "supershift" to a higher molecular weight indicates the presence of that factor.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the probe by autoradiography (for radioactive probes) or a chemiluminescent/colorimetric method (for non-radioactive probes). A shifted band indicates a protein-DNA interaction.

Luciferase Reporter Assay

This assay is used to quantify the activity of a promoter in response to various stimuli or the overexpression of transcription factors.

Protocol:

-

Construct Preparation: Clone the prothis compound promoter region of interest upstream of a luciferase reporter gene in an expression vector.

-

Transfection: Transfect the reporter construct into a suitable cell line (e.g., pancreatic α-cell line αTC1-6 or intestinal L-cell line GLUTag). Co-transfect with a control vector expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization.

-

Stimulation/Treatment: Treat the transfected cells with the desired stimulus (e.g., forskolin, insulin) or co-transfect with a plasmid expressing a transcription factor.

-

Cell Lysis: Lyse the cells to release the luciferase enzymes.

-

Luminescence Measurement: Measure the firefly luciferase activity using a luminometer after adding the luciferin (B1168401) substrate. Subsequently, measure the Renilla luciferase activity for normalization.

-

Data Analysis: Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. Compare the activity in treated versus untreated cells to determine the effect on promoter activity.[18]

Reverse Transcription-Quantitative PCR (RT-qPCR)

RT-qPCR is used to quantify the amount of a specific mRNA, in this case, prothis compound mRNA.

Protocol:

-

RNA Isolation: Isolate total RNA from cells or tissues of interest using a suitable RNA extraction method.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, specific primers for the prothis compound gene, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Data Analysis: Determine the cycle threshold (Ct) value for the prothis compound gene and a reference (housekeeping) gene. Calculate the relative expression of prothis compound mRNA using the ΔΔCt method.[19]

Western Blotting

Western blotting is used to detect and quantify the amount of a specific protein, such as a transcription factor or a signaling pathway component.

Protocol:

-

Protein Extraction: Prepare protein lysates from cells or tissues.

-

Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging and Analysis: Capture the light signal with a detector and analyze the band intensities to quantify the protein levels relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

The transcriptional regulation of the prothis compound gene is a highly complex and finely tuned process that is critical for maintaining metabolic homeostasis. A deep understanding of the interplay between transcription factors, signaling pathways, and promoter elements is essential for identifying novel therapeutic targets for diseases like diabetes and obesity. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted regulation of this vital gene. The continued elucidation of these regulatory networks will undoubtedly pave the way for innovative therapeutic interventions aimed at modulating the production of prothis compound-derived peptides.

References

- 1. Western blot protocol | Abcam [abcam.com]

- 2. Western Blot protocol protocol v1 [protocols.io]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. researchgate.net [researchgate.net]

- 5. Direct regulation of the prothis compound gene by insulin, leptin, and cAMP in embryonic versus adult hypothalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 7. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]

- 8. Regulation of prothis compound transcription by activated transcription factor (ATF) 3 and a novel isoform, ATF3b, through the cAMP-response element/ATF site of the prothis compound gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of prothis compound gene transcription by protein kinase-A in a novel mouse enteroendocrine cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prothis compound gene expression is regulated by a cyclic AMP-dependent pathway in rat intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound.com [this compound.com]

- 12. researchgate.net [researchgate.net]

- 13. The Wnt signaling pathway effector TCF7L2 controls gut and brain prothis compound gene expression and glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Direct Regulation of the Prothis compound Gene by Insulin, Leptin, and cAMP in Embryonic versus Adult Hypothalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. researchgate.net [researchgate.net]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]

- 19. clyte.tech [clyte.tech]

A Deep Dive into the Tissue-Specific Processing of Proglucagon: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of the tissue-specific post-translational processing of proglucagon, a critical precursor molecule for several key metabolic hormones. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular machinery, quantitative peptide distribution, and detailed experimental methodologies essential for studying this pathway.

Introduction: The Duality of Prothis compound

The prothis compound gene (GCG) is expressed in pancreatic α-cells and intestinal L-cells, giving rise to a 160-amino acid prohormone.[1][2] The ultimate bioactive peptides liberated from this precursor are dictated by the enzymatic milieu of the specific tissue, a process with profound physiological consequences. In pancreatic α-cells, the primary product is this compound, a hormone that raises blood glucose levels.[3] Conversely, in intestinal L-cells, prothis compound is cleaved into incretin (B1656795) hormones, most notably this compound-like peptide-1 (GLP-1), which enhances insulin (B600854) secretion and promotes satiety.[4] This differential processing is central to glucose homeostasis and represents a key area of interest for the development of therapeutics for metabolic disorders.

The Molecular Machinery: Prohormone Convertases at the Helm

The tissue-specific cleavage of prothis compound is orchestrated by two key enzymes of the prohormone convertase (PC) family:

-

Prohormone Convertase 2 (PC2): Predominantly expressed in pancreatic α-cells, PC2 is the primary enzyme responsible for liberating this compound from the prothis compound precursor.[5][6]

-

Prohormone Convertase 1/3 (PC1/3): Highly expressed in intestinal L-cells, PC1/3 directs the processing of prothis compound to yield GLP-1, GLP-2, oxyntomodulin, and glicentin.[4][7]

The differential expression of these convertases is the fundamental mechanism driving the tissue-specific nature of prothis compound processing.[5] While pancreatic α-cells predominantly express PC2, some studies have shown that under certain conditions, such as β-cell injury, these cells can up-regulate PC1/3 and produce GLP-1.[3][8]

Quantitative Distribution of Prothis compound-Derived Peptides

The differential expression of prohormone convertases leads to a distinct quantitative distribution of prothis compound-derived peptides in the pancreas and intestine. The following table summarizes the relative abundance of these peptides in each tissue.

| Peptide | Pancreas (pmol/g tissue) | Small Intestine (pmol/g tissue) | Primary Processing Enzyme | Key Functions |

| This compound | High | Low/Negligible | PC2 | Increases hepatic glucose production.[3] |

| GLP-1 | 307 +/- 51 (mainly in a large peptide)[9] | 49 +/- 21 (in its mature form)[9] | PC1/3 | Enhances glucose-dependent insulin secretion, inhibits this compound release, promotes satiety.[2] |

| GLP-2 | 107 +/- 37 (mainly in a large peptide)[9] | 77 +/- 28 (in its mature form)[9] | PC1/3 | Promotes intestinal growth and nutrient absorption.[10] |

| Oxyntomodulin | Low/Negligible | High | PC1/3 | Reduces food intake.[2] |

| Glicentin | Low/Negligible | High | PC1/3 | May modulate gastric acid secretion and promote intestinal mucosal growth.[10] |

Signaling Pathways Regulating Prothis compound Expression

The transcription of the prothis compound gene is tightly regulated by complex signaling pathways, which can be influenced by nutrients and other hormones.

The cAMP Signaling Pathway

The cyclic AMP (cAMP) signaling pathway is a major regulator of prothis compound gene expression in both the pancreas and the intestine.[11] This pathway can be activated by various stimuli, leading to the activation of Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[12] Both PKA and EPAC can independently or synergistically lead to the phosphorylation of transcription factors, such as CREB (cAMP response element-binding protein), which then bind to the promoter of the prothis compound gene to enhance its transcription.[13][14]

The Wnt Signaling Pathway

The Wnt signaling pathway also plays a crucial role in regulating prothis compound gene expression, particularly in intestinal L-cells.[15] Activation of the Wnt pathway leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus. In the nucleus, β-catenin interacts with T-cell factor 7-like 2 (TCF7L2) to form a transcriptional complex that binds to the prothis compound gene promoter and enhances its expression.[16][17]

Experimental Protocols

A variety of experimental techniques are employed to study the tissue-specific processing of prothis compound. Below are detailed methodologies for key experiments.

Radioimmunoassay (RIA) for this compound

This protocol outlines a competitive radioimmunoassay for the quantitative measurement of this compound in plasma.[18][19]

Materials:

-

This compound standards

-

¹²⁵I-labeled this compound tracer

-

This compound-specific antibody

-

Assay buffer

-

Precipitating reagent (e.g., second antibody and polyethylene (B3416737) glycol)

-

Gamma counter

Procedure:

-

Standard Curve Preparation: Prepare a series of this compound standards with known concentrations.

-

Assay Setup: In duplicate tubes, pipette assay buffer, standards or unknown samples, and the this compound-specific antibody.

-

Incubation: Vortex the tubes and incubate for 20-24 hours at 4°C to allow for the binding of this compound to the antibody.

-

Tracer Addition: Add a fixed amount of ¹²⁵I-labeled this compound tracer to each tube.

-

Second Incubation: Vortex and incubate for another 20-24 hours at 4°C to allow the tracer to compete with unlabeled this compound for antibody binding sites.

-

Precipitation: Add the precipitating reagent to separate the antibody-bound this compound from the free this compound.

-

Centrifugation: Centrifuge the tubes to pellet the antibody-bound complex.

-

Measurement: Carefully decant the supernatant and measure the radioactivity of the pellet using a gamma counter.

-

Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the this compound standards. Determine the concentration of this compound in the unknown samples by interpolating their bound tracer percentage on the standard curve.

High-Performance Liquid Chromatography (HPLC) for Peptide Separation

HPLC is used to separate the various prothis compound-derived peptides from tissue extracts or plasma.

Materials:

-

HPLC system with a C18 reverse-phase column

-

Mobile phase A: 0.1% trifluoroacetic acid (TFA) in water

-

Mobile phase B: 0.1% TFA in acetonitrile

-

Peptide standards (this compound, GLP-1, GLP-2, oxyntomodulin, glicentin)

Procedure:

-

Sample Preparation: Extract peptides from tissue homogenates or plasma using a solid-phase extraction (SPE) method.

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% mobile phase A, 5% mobile phase B).

-

Injection: Inject the prepared sample onto the column.

-

Gradient Elution: Elute the peptides using a linear gradient of increasing mobile phase B concentration over a set time (e.g., 5% to 60% mobile phase B over 60 minutes).

-

Detection: Monitor the elution of peptides using a UV detector at 214 nm or 280 nm.

-

Fraction Collection: Collect fractions at regular intervals.

-

Peptide Identification: Identify the peptides in the collected fractions by comparing their retention times to those of the peptide standards or by subsequent analysis using mass spectrometry or RIA.

Tandem Mass Spectrometry (MS/MS) for Peptide Quantification

LC-MS/MS provides a highly sensitive and specific method for the simultaneous quantification of multiple prothis compound-derived peptides.[20][21]

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Immunoaffinity enrichment columns (optional, for increased sensitivity)

-

Internal standards (stable isotope-labeled versions of the peptides of interest)

Procedure:

-

Sample Preparation: Spike plasma or tissue extracts with internal standards and perform solid-phase extraction or immunoaffinity enrichment.

-

LC Separation: Separate the peptides using an HPLC system coupled to the mass spectrometer, as described in the HPLC protocol.

-

Mass Spectrometry Analysis:

-

Ionize the eluting peptides using electrospray ionization (ESI).

-